2,4-ジクロロ-3-フルオロ安息香酸

概要

説明

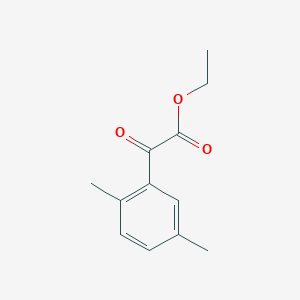

2,4-Dichloro-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is a reagent used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid has been reported from the commercially available 4-chloro-3,5-difluorobenzonitrile. The process involves nitration, selective reduction, diazotisation, and chlorination . Another synthesis method involves using 2,4-dichloro-5-fluoroacetophenone as a reaction material, which is nitrified and oxidized and then subjected to calving .Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-3-fluorobenzoic acid is approximately 209.00 Da . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence of reactions involving nitration, selective reduction, diazotisation, and chlorination .科学的研究の応用

抗菌化合物の合成

2,4-ジクロロ-3-フルオロ安息香酸は、抗菌薬の合成における重要な中間体です。 その誘導体、特にキノロン-3-カルボン酸は、抗菌特性のために重要です 。この化合物は、より複雑な構造の前駆体として作用できるため、新しい抗菌剤の開発を目的とした製薬研究において不可欠です。

フルオロアレーンの開発

フルオロアレーンは、多くの合成生物活性化合物や機能性材料の汎用的な成分です 。芳香族化合物にフッ素原子が存在すると、多くの場合、生物学的活性と安定性が向上するため、2,4-ジクロロ-3-フルオロ安息香酸は、フルオロアレーン系材料の開発のための重要な出発点となります。

有機合成方法

この化合物は、有機合成に使用され、ニトロ化、選択的還元、ジアゾ化、塩素化などの反応を受けます 。これらの反応は、有機化学の基本であり、幅広い有機化合物の合成に用いられます。

触媒研究

2,4-ジクロロ-3-フルオロ安息香酸は、遷移金属錯体によって触媒される、有機ハロゲン化物のカルボニル化に関連する研究に携わっています 。この分野の研究は、工業用途において重要な触媒プロセスの効率と選択性を向上させることを目的としています。

遷移金属触媒のための配位子

この化合物は、芳香族酸とその誘導体の合成に広く用いられるパラジウム触媒反応における配位子として機能できます 。反応条件下での化合物の安定性により、新しい触媒系の開発のための候補となっています。

Safety and Hazards

The safety data sheet for a similar compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, suggests that it should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. In case of accidental ingestion or contact, immediate medical assistance should be sought .

作用機序

Target of Action

It is known that this compound is a key intermediate for the synthesis of finafloxacin hydrochloride , a novel fluoroquinolone antibiotic . Fluoroquinolones typically target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Mode of Action

Based on its role as an intermediate in the synthesis of finafloxacin hydrochloride , it can be inferred that it may contribute to the antibiotic’s ability to inhibit bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to bacterial death .

Biochemical Pathways

As an intermediate in the synthesis of finafloxacin hydrochloride , it likely plays a role in the pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling of bacterial DNA, which is a crucial step in DNA replication .

Pharmacokinetics

As an intermediate in the synthesis of finafloxacin hydrochloride , its properties may influence the bioavailability of the final antibiotic product .

Result of Action

Given its role in the synthesis of finafloxacin hydrochloride , it can be inferred that it contributes to the antibiotic’s bactericidal effects. By inhibiting DNA gyrase and topoisomerase IV, it disrupts bacterial DNA replication, leading to bacterial death .

生化学分析

Biochemical Properties

2,4-Dichloro-3-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of antibacterial agents, such as quinolone derivatives . The nature of these interactions often involves the formation of stable complexes, which can inhibit or enhance the activity of the target enzymes.

Cellular Effects

The effects of 2,4-Dichloro-3-fluorobenzoic acid on cellular processes are diverse and depend on the cell type and concentration usedFor example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 2,4-Dichloro-3-fluorobenzoic acid can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, 2,4-Dichloro-3-fluorobenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, it can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes, thereby blocking the enzyme’s active site. Additionally, 2,4-Dichloro-3-fluorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 2,4-Dichloro-3-fluorobenzoic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of by-products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of 2,4-Dichloro-3-fluorobenzoic acid on cellular function have been observed to include alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-3-fluorobenzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, it can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

2,4-Dichloro-3-fluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . One of the primary metabolic pathways involves the conjugation with glutathione, mediated by glutathione S-transferase enzymes. This conjugation enhances the solubility and excretion of the compound, reducing its toxicity. Additionally, 2,4-Dichloro-3-fluorobenzoic acid can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites that may have different biological activities.

Transport and Distribution

The transport and distribution of 2,4-Dichloro-3-fluorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cells, 2,4-Dichloro-3-fluorobenzoic acid can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2,4-Dichloro-3-fluorobenzoic acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct 2,4-Dichloro-3-fluorobenzoic acid to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, post-translational modifications, such as phosphorylation, can regulate the activity and localization of this compound within the cell.

特性

IUPAC Name |

2,4-dichloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOGDFHFACXPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582130 | |

| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915145-05-0 | |

| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)